molecular formula C16H17NO3 B495873 N-methyl-3-(2-phenoxyethoxy)benzamide

N-methyl-3-(2-phenoxyethoxy)benzamide

Cat. No.: B495873
M. Wt: 271.31g/mol
InChI Key: BNMAEBYCJFEZKE-UHFFFAOYSA-N
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Description

N-methyl-3-(2-phenoxyethoxy)benzamide is a benzamide derivative characterized by a phenoxyethoxy side chain at the 3-position of the benzoyl group and an N-methyl substitution. The phenoxyethoxy group may enhance lipophilicity, influencing bioavailability and binding affinity compared to simpler benzamides .

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31g/mol

IUPAC Name

N-methyl-3-(2-phenoxyethoxy)benzamide

InChI

InChI=1S/C16H17NO3/c1-17-16(18)13-6-5-9-15(12-13)20-11-10-19-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,17,18)

InChI Key

BNMAEBYCJFEZKE-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC(=CC=C1)OCCOC2=CC=CC=C2

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)OCCOC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds:

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Substituents: 3-methylbenzoyl group, N-(2-hydroxy-1,1-dimethylethyl). Synthesis: Reacts 3-methylbenzoyl chloride or benzoic acid with 2-amino-2-methyl-1-propanol. Key Feature: N,O-bidentate directing group for metal-catalyzed C–H bond functionalization .

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Substituents: Benzamide core, 3,4-dimethoxyphenethylamine side chain. Synthesis: Benzoyl chloride and 3,4-dimethoxyphenethylamine (80% yield in 30 minutes).

MA69 (N-Methyl-3-(prop-2-ynylsulfamoyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide)

  • Substituents : Propynylsulfamoyl group, tetrahydronaphthalenyl moiety.
  • Key Feature : High glide score (−9.141) in docking studies, suggesting strong protein binding .

N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide Substituents: 2-(2-ethoxyethoxy) chain, 4-amino-2-methylphenyl group. Molecular Weight: 314.38 g/mol. Key Feature: Ethoxyethoxy chain increases solubility compared to phenoxyethoxy derivatives .

Structure-Activity Relationships (SAR)

Substituent Position :

  • 3-position substitutions (common in many analogs) optimize steric and electronic interactions for target binding .

Side Chain Length: Longer chains (e.g., phenoxyethoxy vs.

Electron-Donating Groups :

  • Methoxy or hydroxy groups enhance antioxidant and receptor-binding activities .

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